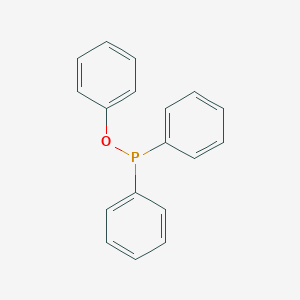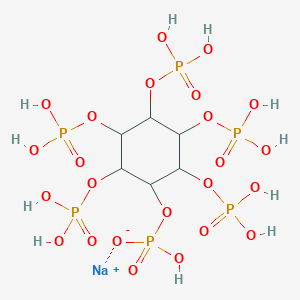
フィチン酸ナトリウム
概要
説明
Complexing agent for removal of traces of heavy metal ions. It acts also as a hypocalcemic agent.
科学的研究の応用
抗酸化作用と酸化ストレスの軽減
フィチン酸ナトリウムは強力な抗酸化作用を持つ . 鉄キレート化により脂質過酸化を阻害し、鉄関連のフリーラジカル生成を抑制できる . この抗酸化作用は、体内の酸化ストレスを軽減するのに役立つ .
潜在的ながんとの闘い
研究によると、フィチン酸ナトリウムは潜在的ながんとの闘いを持つ可能性がある . がん細胞の増殖を阻害すると考えられているが、この用途を完全に理解するにはさらなる研究が必要である .
キレート効果とミネラル吸収
フィチン酸ナトリウムは多価アニオン分子であり、カルシウム、鉄、亜鉛などの正電荷を持つカチオンをキレート化できる . このキレート効果は、体内のミネラル吸収を強化できる .
腸の健康と消化の促進
フィチン酸ナトリウムは腸の健康と消化を促進できる . それは健康的な消化器系をサポートすることが知られている全粒穀物、豆類、油糧種子の主要な成分である .
食品業界におけるフィチン酸ナトリウム
作用機序
Target of Action
Sodium phytate, also known as phytate, is a type of organophosphorus compound produced in terrestrial ecosystems by plants . Its primary targets are positively charged cations such as calcium, iron, and zinc . It chelates these cations, making them insoluble and thus unavailable as nutritional factors .
Mode of Action
Phytate acts as a polyanionic molecule, capable of chelating positively charged cations . This interaction with its targets results in the formation of insoluble complexes, which can affect the bioavailability of these essential minerals . It’s also been found that phytate can have beneficial health effects such as antioxidant, anticancer potential, and reduction of pathological calcifications in blood vessels and organs .
Biochemical Pathways
Phytate is involved in several biochemical pathways. It serves as a storage form of phosphorus in plant tissues . During germination, phytate is hydrolyzed by endogenous phytases and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The hydrolysis of phytate also leads to the formation of less-phosphorylated inorganic phosphates .
Pharmacokinetics
It’s known that the bioavailability of phytate can be influenced by various factors, including dietary composition and the presence of other nutrients . For instance, the presence of phytate in the diet can reduce the absorption of essential minerals, thereby affecting their bioavailability .
Result of Action
The action of sodium phytate can lead to both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant and anticancer potential, and it can reduce pathological calcifications in blood vessels and organs . It’s also been reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin, and reduces protein glycation .
Action Environment
The action of sodium phytate can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the bioavailability of phytate . Moreover, the pH and temperature of the environment can influence the activity of phytases, the enzymes that hydrolyze phytate . Therefore, the efficacy and stability of phytate can vary depending on these and potentially other environmental conditions.
Safety and Hazards
将来の方向性
Phytate intake has been shown to be effective in treating or preventing certain diseases . It has been shown to inhibit calcium salt crystallization and, therefore, to reduce vascular calcifications, calcium renal calculi and soft tissue calcifications . Moreover, the adsorption of phytate to the crystal faces can inhibit hydroxyapatite dissolution and bone resorption, thereby playing a role in the treatment/prevention of bone mass loss . It is reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin and reduces protein glycation, which is linked with macrovascular and microvascular diabetes complications .
生化学分析
Biochemical Properties
Sodium phytate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by endogenous phytase and other phosphatases during seed germination to release phosphate, inositol, and micronutrients . Sodium phytate also interacts with metallic cations like calcium, iron, and zinc, making them insoluble and thus unavailable as nutritional factors .
Cellular Effects
Sodium phytate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, sodium phytate and its derivatives are implicated in RNA export, DNA repair, signaling, endocytosis, and cell vesicular trafficking .
Molecular Mechanism
Sodium phytate exerts its effects at the molecular level through several mechanisms. It binds to positively charged metallic cations, forming insoluble complexes . This binding interaction can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of sodium phytate change over time in laboratory settings. Studies have shown that sodium phytate administration reduced the growth performance of mice in a dose-dependent manner
Dosage Effects in Animal Models
The effects of sodium phytate vary with different dosages in animal models. For instance, high doses of sodium phytate have been shown to reduce the growth performance of mice
Metabolic Pathways
Sodium phytate is involved in several metabolic pathways. During germination, it is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients . This process involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.
Subcellular Localization
It is known that phytate mainly accumulates in protein storage vacuoles as globoids, predominantly located in the aleurone layer of grains or in the embryo of maize
特性
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETSPIPODMGOEJ-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na12O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938091 | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17211-15-3, 14306-25-3 | |
| Record name | Phytate persodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTATE PERSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


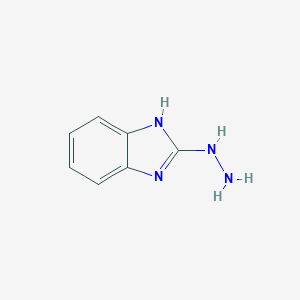
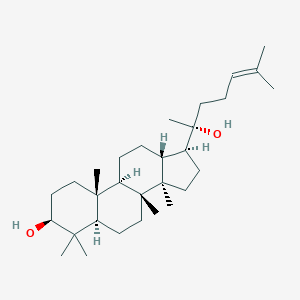
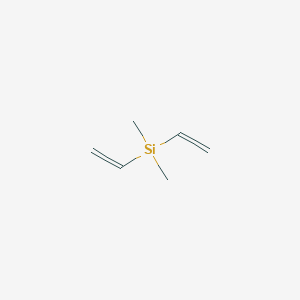
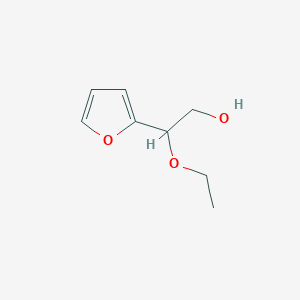

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
